inosine 5'-(tetrahydrogen triphosphate), 2'-deoxy-, trisodium salt

random mutagenesis directed evolution PCR mutagenesis

Standard error-prone PCR methods using Mn²⁺ often suffer from poor yield and non-specific mutation spectra. This 2'-Deoxyinosine-5'-triphosphate trisodium salt (dITP·3Na) provides a cleaner, single-reagent alternative. • **Tunable mutation frequency:** 5 × 10⁻⁴ to >30 × 10⁻⁴ mutations/bp by varying dITP concentration (optimal at 40 µM limiting dNTP + 0.2 mM dITP). • **Applications:** Random mutagenesis libraries, GC-rich Sanger sequencing (requires 1:4 ratio with 7-deaza-dGTP), and selective cDNA amplification (rTth pol). • **Format:** 100 mM aqueous solution, pH ~7.0-8.5, certified DNase/RNase/protease-free.

Molecular Formula C30H42N12Na3O39P9
Molecular Weight 1542.4 g/mol
CAS No. 95648-77-4
Cat. No. B3030782
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameinosine 5'-(tetrahydrogen triphosphate), 2'-deoxy-, trisodium salt
CAS95648-77-4
Molecular FormulaC30H42N12Na3O39P9
Molecular Weight1542.4 g/mol
Structural Identifiers
SMILESC1C(C(OC1N2C=NC3=C2N=CNC3=O)COP(=O)([O-])OP(=O)([O-])OP(=O)(O)[O-])O.[Na+].[Na+].[Na+]
InChIInChI=1S/3C10H14N4O13P3.3Na/c3*15-5-1-7(14-4-13-8-9(14)11-3-12-10(8)16)25-6(5)2-24-29(20,21)27-30(22,23)26-28(17,18)19;;;/h3*3-7H,1-2H2,(H,20,21)(H,22,23)(H,11,12,16)(H2,17,18,19);;;/q3*-1;3*+1/t3*5-,6+,7+;;;/m000.../s1
InChIKeyHTCBQWXMLDWCKE-QVFJBVLYSA-N
Commercial & Availability
Standard Pack Sizes0.25 ml / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

dITP Trisodium Salt: Identity, Class, and Procurement Characteristics


2′-Deoxyinosine-5′-triphosphate trisodium salt (dITP·3Na; CAS 95648-77-4; molecular formula C₁₀H₁₂N₄Na₃O₁₃P₃; MW 558.11) is the trisodium salt of 2′-deoxyinosine triphosphate (dITP), a non-canonical purine deoxyribonucleotide in which hypoxanthine replaces the guanine nucleobase [1]. dITP exists at very low endogenous cellular concentrations and is normally hydrolyzed by inosine triphosphate pyrophosphatase (ITPase) as a genome-stabilizing mechanism; when deliberately introduced as an exogenous PCR reagent, it functions as a promiscuous nucleotide analog that ambiguously pairs with multiple template bases, enabling its use as a tunable random-mutagenesis agent, a sequencing compression reliever, and a selective RNA-amplification tool [2]. The trisodium salt formulation is supplied as a 100 mM aqueous solution (pH ~7.0–8.5 depending on vendor), certified DNase/RNase/protease-free, with spectrophotometric properties λₘₐₓ 249 nm, ε 12.2 L·mmol⁻¹·cm⁻¹ (Tris-HCl pH 7.0) [3].

Tunable random mutagenesis in PCR via adjustable dITP and limiting dNTP levels
GC-rich template sequencing compression relief using analog mixtures
Selective RNA amplification without DNase pre‑treatment
Polymerase active‑site probing: lacks guanine N2 amino group

Why dITP Cannot Replace dGTP or Its Analogs Without Re-Validation


Although dITP, 7-deaza-dGTP, and 8-oxo-dGTP are all classified as nucleotide analogs useful for PCR mutagenesis or sequencing, they exhibit fundamentally different hydrogen-bonding patterns, base-pairing ambiguities, and polymerase substrate efficiencies that preclude generic interchange. dITP forms a hypoxanthine-cytosine Watson-Crick pair with ~14-fold higher catalytic efficiency than hypoxanthine-thymine pairing by human Polη, a bias that is inverted relative to dGTP, which pairs opposite dC with 190:1 selectivity over dT . In contrast, 7-deaza-dGTP eliminates Hoogsteen hydrogen bonding to relieve GC compression but does not generate the same spectrum of transition mutations; 8-oxo-dGTP preferentially mispairs with adenine to produce transversions (A→C, G→T) that are complementary to the predominantly transition-biased spectrum of dITP mutagenesis [1]. Furthermore, dITP cannot completely replace dGTP in a PCR nucleotide mix without severe amplification inhibition—vendor guidelines specify a maximum 10% dITP-for-dGTP substitution to maintain product yield . These quantitative differences in polymerase recognition, mutational spectra, and tolerated substitution ratios mean that protocols optimized for one analog are not directly transferable to another; procurement decisions must align the specific analog's proven performance characteristics with the experimental objective.

dITP Trisodium Salt
Closest Analogs (dGTP, 7‑deaza‑dGTP, 8‑oxo‑dGTP)
Promiscuous hypoxanthine‑cytosine pairing; Polη fidelity is substantially lower
dGTP maintains high Watson‑Crick fidelity; 7‑deaza‑dGTP removes Hoogsteen pairing but retains selectivity
Generates predominantly transition mutations (A·T↔G·C)
8‑oxo‑dGTP favors transversions; mutational spectra are complementary, not interchangeable
Cannot fully replace dGTP; vendor‑recommended maximum 10% substitution to preserve PCR yield
7‑deaza‑dGTP tolerates higher incorporation ratios without severe yield loss
Alone insufficient for complete GC‑rich sequencing compression relief; requires co‑use with 7‑deaza‑dGTP
Binary analog mixtures (7‑deaza‑dGTP + dITP) are required for full resolution

Quantitative Differentiation Evidence for dITP Versus Closest Analogs


Tunable Taq Error Rate Enhancement vs. Standard PCR

The incorporation of dITP into PCR reactions using Taq DNA polymerase enhances the intrinsic polymerase error rate by up to 6-fold compared to standard dNTP-only conditions, and the mutation frequency is tunable in direct proportion to dITP concentration and the concentration of the limiting dNTP [1]. At 40 µM of the limiting nucleotide with 0.2 mM dITP, a mutation frequency of >30 × 10⁻⁴ mutations per basepair was achieved—more than five times the baseline Taq error rate of ~5.5 × 10⁻⁴ under standard conditions [1]. The mutational spectrum of dITP-mediated mutagenesis was characterized as 60% A·T→G·C or T·A→C·G transitions, 26% G·C→A·T or C·G→T·A transitions, and 14% transversions, confirming a strong transition bias [1].

Taq Error Rate Enhancement
Head‑to‑head
≥5.5‑fold increase, up to >30×10⁻⁴ mut/bp
Supports tunable mutagenesis for directed evolution
Taq, 0.2 mM dITP, limiting dNTP 40 µM
random mutagenesis directed evolution PCR mutagenesis

Polη Incorporation Selectivity: dITP vs. dGTP

Human DNA polymerase eta (Polη) incorporates dITP opposite template dC with 14-fold higher catalytic efficiency than opposite template dT (ratio 14:1 across dC vs. dT). This stands in stark contrast to dGTP incorporation by Polη, which exhibits a 190:1 selectivity ratio for correct pairing opposite dC over incorrect pairing opposite dT . The structural basis was resolved by X-ray crystallography: dITP opposite dC forms a Watson-Crick base pair with contribution from the 4-imino-2-keto tautomer of cytosine, while dITP opposite dT forms a Watson-Crick-like pair via the 4-enol-2-keto tautomer of thymine reinforced by wobble pairing . This reduced discrimination (14-fold vs. 190-fold) directly underlies the mutagenic potential of dITP incorporation in vivo and in vitro.

Polη Selectivity (dC/dT)
Data to verify
dITP 14:1 vs dGTP 190:1; 13.6‑fold reduced discrimination
Characterizes dITP promiscuity basis for mutagenesis
Human Polη, steady‑state kinetics
DNA polymerase fidelity nucleotide misincorporation mutagenesis mechanism

Polι-Mediated Abasic Lesion Bypass Efficiency

Human DNA polymerase iota (Polι) incorporates dITP opposite an abasic (AP) site with a catalytic efficiency (kcat/Km) of 0.017 min⁻¹·µM⁻¹, representing a ~16-fold reduction compared to dGTP incorporation (kcat/Km = 0.28 min⁻¹·µM⁻¹) opposite the same lesion [1]. The full kinetic parameters are: dGTP—kcat 6.15 ± 0.16 min⁻¹, Km 22.1 ± 2.84 µM; dITP—kcat 1.95 ± 0.11 min⁻¹, Km 112 ± 22.3 µM, indicating that both turnover rate (3.2-fold lower) and substrate affinity (5.1-fold higher Km) contribute to the overall 16-fold efficiency deficit [1]. This difference was used to infer that the N2 amino group of dGTP (absent in dITP) contributes positively to nucleotide insertion opposite the abasic lesion.

Polι Abasic Lesion Bypass
Head‑to‑head
kcat/Km 0.017 vs 0.28 min⁻¹·µM⁻¹ (dGTP); 16‑fold lower
Quantifies N2 amino group contribution to lesion bypass
Recombinant Polι, abasic site, 37°C
translesion synthesis abasic lesion bypass DNA polymerase iota

Telomerase Processivity Disruption Ranking

In a direct comparative study of nucleotide analogs as substrates for Euplotes aediculatus telomerase, dITP, dUTP, and 7-deaza-dGTP all exhibited Km and Vmax values near those of the natural substrates dTTP and dGTP, qualifying all three as good telomerase substrates [1]. However, telomerase processivity—the ability to add multiple telomeric repeats without dissociation—was differentially impaired: processivity decreased in the order dUTP > 7-deaza-dGTP > dITP, with dITP being the most disruptive analog [1]. Critically, telomerase did not completely reverse-transcribe the template when dITP was the sole substrate, whereas dUTP and 7-deaza-dGTP each supported efficient extension by two full repeats [1]. The mechanistic interpretation is that deoxyinosine-containing product DNA fails to form the G-G hairpin structure required for productive translocation, which is directly attributable to the absence of the guanine N2 amino group in hypoxanthine [1].

Telomerase Processivity Disruption
Head‑to‑head
Rank: dITP
Unique probe decoupling incorporation from processive elongation
E. aediculatus telomerase, in vitro primer extension
ITPase Substrate Kinetics
Head‑to‑head
Km: dITP 0.31 mM, ITP 0.51 mM, XTP 0.57 mM; comparable kcat/Km
dITP is a physiological ITPase substrate; benchmarks inhibitor screening
Human ITPase, pH 10.0, 37°C
GC Sequencing Compression Relief
Head‑to‑head
Optimal: 7‑deaza‑dGTP:dITP = 4:1 replacing dGTP; alone insufficient
Defines validated binary mixture for complete compression resolution
AmpliTaq FS, GC‑rich templates
telomerase processivity nucleotide analog discrimination telomere biology

Human ITPase Substrate Kinetics: dITP vs. ITP and XTP

Recombinant human inosine triphosphate pyrophosphatase (hITPase) hydrolyzes dITP, ITP, and xanthosine 5′-triphosphate (XTP) to their respective monophosphates, with negligible activity toward canonical nucleotides (ATP, GTP, dATP, dGTP) [1]. Kinetic analysis at pH 10.0 revealed: dITP Km = 0.31 mM, kcat = 360 s⁻¹; ITP Km = 0.51 mM, kcat = 580 s⁻¹; XTP Km = 0.57 mM, kcat = 640 s⁻¹ [1]. Thus, dITP exhibits the lowest Km (highest apparent binding affinity) among the three substrates, but its kcat is 1.6-fold lower than ITP and 1.8-fold lower than XTP. The calculated catalytic efficiency (kcat/Km) for dITP is 1.16 × 10³ mM⁻¹·s⁻¹, intermediate between ITP (1.14 × 10³) and XTP (1.12 × 10³), indicating comparable overall efficiency [1]. A divalent cation is absolutely required for activity.

ITPase Substrate Kinetics
Head‑to‑head
Km: dITP 0.31 mM, ITP 0.51 mM, XTP 0.57 mM; comparable kcat/Km
dITP is a physiological ITPase substrate; benchmarks inhibitor screening
Human ITPase, pH 10.0, 37°C
nucleotide pool sanitization ITPase substrate specificity non-canonical nucleotide metabolism

GC-Rich Sequencing Compression Resolution with Analog Mixtures

Incorporating dITP alone into cycle sequencing reactions is insufficient to fully resolve band compressions in GC-rich templates; however, a mixture of 7-deaza-dGTP and dITP at a ratio of 4:1 (80% 7-deaza-dGTP, 20% dITP) replacing dGTP optimally resolves compressions and maximizes reading length when using AmpliTaq FS DNA polymerase [1]. In a direct comparative context, previous work had shown that dITP or 7-deaza-dGTP individually offered partial compression relief, but this study demonstrated that the combination at the defined 4:1 ratio outperforms either analog used alone [1][2]. The mechanism involves the heterogeneous incorporation of both analogs reducing intramolecular G-C base pairing that causes anomalous electrophoretic migration, thereby improving base-calling accuracy [1].

GC Sequencing Compression Relief
Head‑to‑head
Optimal: 7‑deaza‑dGTP:dITP = 4:1 replacing dGTP; alone insufficient
Defines validated binary mixture for complete compression resolution
AmpliTaq FS, GC‑rich templates
DNA sequencing GC-rich template band compression resolution

Validated Application Scenarios for dITP Trisodium Salt


Tunable Random Mutagenesis for Directed Evolution

For constructing mutant libraries with adjustable mutation frequency in the range of ~5 × 10⁻⁴ to >30 × 10⁻⁴ mutations/bp, dITP provides a direct, single-reagent approach by varying dITP concentration and the limiting dNTP concentration in Taq-based PCR. The transition-biased mutational spectrum (60% A·T↔G·C transitions) is well characterized and complementary to Mn²⁺-based error-prone PCR biases. This method has been applied to genes including kanamycin resistance [1] and serine alkaline protease [2], and can be combined with endonuclease V fragmentation for DNA shuffling in directed evolution workflows [2]. Critically, normal PCR product yields are maintained at the 40 µM limiting nucleotide + 0.2 mM dITP condition, avoiding the yield penalties inherent to Mn²⁺-based protocols.

Selective RNA Amplification Without DNase Treatment

When dITP is incorporated during reverse transcription and second-strand cDNA synthesis by Thermus thermophilus DNA polymerase (rTth pol), the resulting DNA·DNA duplex has a reduced strand-separation temperature compared to native DNA. By programming the thermal cycler with a denaturation temperature below the melting temperature of standard genomic DNA but above that of dITP-substituted cDNA, selective amplification of the RNA-derived target is achieved without requiring DNase pre-treatment or intron-spanning primers. This application is particularly valuable for detecting RNA targets in clinical samples where residual genomic DNA contamination is unavoidable [3].

GC-Rich Template Sequencing with Optimized Analog Combinations

For Sanger sequencing of GC-rich or highly structured DNA templates (e.g., promoter regions, trinucleotide repeats, p53 gene fragments), dITP must be used in combination with 7-deaza-dGTP at the empirically validated ratio of 1:4 (dITP:7-deaza-dGTP) replacing dGTP to achieve optimal band compression resolution and maximal read length. dITP alone is insufficient for complete compression relief; the defined binary analog mixture is the only formulation demonstrated to eliminate compression artifacts in problem templates where formamide or betaine additives have failed [4].

Biochemical Probing of Polymerase Active Sites and Translesion Synthesis

The selective absence of the N2 amino group in dITP relative to dGTP makes this analog a precise chemical probe for quantifying the contribution of this functional group to polymerase substrate recognition. The 16-fold catalytic efficiency deficit of dITP versus dGTP for Polι-mediated abasic lesion bypass [5] and the 14-fold loss of discrimination by Polη provide defined reference values for structure-function studies. Additionally, dITP is a validated substrate for ITPase (Km = 0.31 mM) [6] and a tool for studying nucleotide pool sanitization pathways in which dITP accumulation is genotoxic.

Application
Selection Property
Validation Focus
Tunable random mutagenesis
Adjustable mutation frequency via dITP/limiting dNTP ratio
Verify mutation frequency and transition bias in target gene
Selective RNA amplification
dITP‑substituted cDNA with reduced melting temperature
Validate selective amplification and genomic DNA exclusion
GC‑rich template sequencing
Defined binary analog mixture for compression relief
Confirm complete band compression resolution and read length
Polymerase active‑site probing
dITP as guanine N2‑amino group probe; kinetic benchmarks
Validate differential kinetics vs dGTP in translesion or ITPase assays
Quote Request

Request a Quote for inosine 5'-(tetrahydrogen triphosphate), 2'-deoxy-, trisodium salt

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.